N-(1,3-benzodioxol-5-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, which include a benzodioxole moiety and an oxadiazole derivative, suggesting various biological activities.
The compound is primarily sourced from chemical databases such as PubChem and ChemicalBook, where it is cataloged for research purposes. It is available for purchase through various chemical supply companies that specialize in research chemicals.
This compound belongs to the class of organic compounds known as benzodioxoles and oxadiazoles. Benzodioxoles are characterized by a fused benzene and dioxole ring structure, while oxadiazoles are five-membered heterocycles containing two nitrogen atoms. The presence of these functional groups indicates potential applications in pharmaceuticals and agrochemicals.
The synthesis of N-(1,3-benzodioxol-5-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor the progress of the reactions and confirm the structure of intermediates.
The molecular formula of N-(1,3-benzodioxol-5-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide is C23H22N4O4. Its structure features a central acetamide group connected to a benzodioxole and an oxadiazole-pyridine hybrid.
CC(=O)N1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)COC3=CC4=C(C=C3)OCO4
DTFBVDXSAZCQSB-UHFFFAOYSA-N
These structural characteristics suggest potential interactions with biological targets due to the presence of multiple functional groups that can participate in hydrogen bonding and π-stacking interactions.
N-(1,3-benzodioxol-5-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide can undergo various chemical reactions:
Each reaction's specifics depend on factors such as solvent choice, temperature, and catalysts used. Mechanistic studies often utilize spectroscopic methods to elucidate reaction pathways.
The mechanism of action for N-(1,3-benzodioxol-5-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide may involve modulation of specific biological pathways due to its structural components:
Further pharmacological studies are required to elucidate its precise mechanism of action through in vitro and in vivo experiments.
N-(1,3-benzodioxol-5-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide exhibits several notable physical properties:
The compound's reactivity profile includes:
Relevant analytical techniques like High Performance Liquid Chromatography (HPLC) can be employed for purity assessment.
N-(1,3-benzodioxol-5-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yil]-2-oxopyridin - 1(2H) - yl}acetamide has potential applications in:
This compound represents a promising area for further research and development within medicinal chemistry and related fields.
CAS No.:
CAS No.:
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 4461-52-3